1-(3-三氟甲基苯基)咪唑啉-2-硫酮

描述

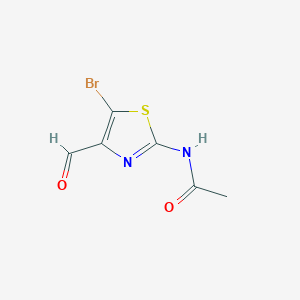

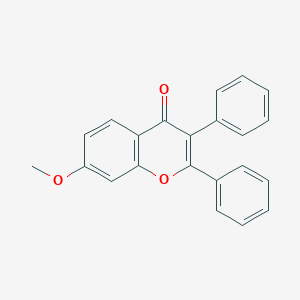

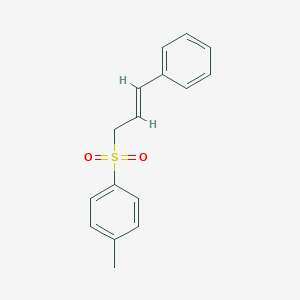

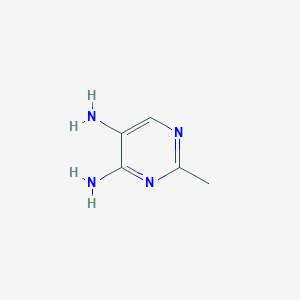

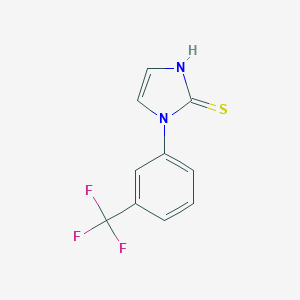

1-(3-Trifluoromethylphenyl)imidazoline-2-thione is a compound that falls within the broader class of imidazoline-2-thiones, which are heterocyclic compounds featuring an imidazole ring fused with a thione moiety. These compounds have been studied for various biological activities and applications in medicinal chemistry. For instance, imidazoline derivatives have been reported to inhibit dopamine beta-hydroxylase, an enzyme involved in the biosynthesis of norepinephrine from dopamine, which could have implications for the treatment of hypertension . Additionally, imidazoline-2-thiones have been explored for their potential as antimicrobial agents and in the synthesis of organotin(IV) complexes with potential antitumor activity .

Synthesis Analysis

The synthesis of imidazoline-2-thiones can be achieved through various methods. For example, 1-arylimidazolidine-2-thiones were synthesized by condensation reactions of N-arylethylenediamines with carbon disulfide in a xylene medium . Another approach involves the cyclization of 1-aroyl-3-arylthioureas with carbonyl compounds bearing an alpha-H in the presence of bromine and triethylamine . These methods demonstrate the versatility in synthesizing imidazoline-2-thione derivatives, which can be further modified to introduce various functional groups, such as the trifluoromethyl group.

Molecular Structure Analysis

The molecular structure of imidazoline-2-thiones is characterized by the presence of an imidazole ring fused to a thione group. The imidazole ring can be substituted with various aryl or alkyl groups, which can significantly influence the compound's biological activity and physical properties. For instance, the presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound . The molecular structure and composition of some imidazoline-2-thiones have been confirmed by techniques such as 1H, 13C, IR, and MS data, and in some cases, by 15N NMR data .

Chemical Reactions Analysis

Imidazoline-2-thiones participate in a variety of chemical reactions. They can act as nucleophiles in asymmetric Mannich reactions, leading to the formation of compounds with high stereoselectivity, which is valuable in the synthesis of biologically relevant compounds . They can also react with isothiocyanates to give novel spiro-linked compounds . Furthermore, imidazoline-2-thiones can be alkylated to form derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoline-2-thiones are influenced by their molecular structure. The introduction of substituents such as the trifluoromethyl group can affect the compound's lipophilicity, which is an important factor in drug design . The solubility, melting point, and stability of these compounds can vary depending on the nature and position of the substituents on the imidazole ring. The reactivity of imidazoline-2-thiones with other chemical agents can lead to the formation of a wide range of derivatives, showcasing the chemical versatility of this class of compounds .

科学研究应用

-

Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

- Methods of Application : The exact methods of application are not specified in the source, but it mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

- Results or Outcomes : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

-

- Summary of Application : Fluorescent proteins (FPs) have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications .

- Methods of Application : The exact methods of application are not specified in the source, but it mentions that antibodies targeting FPs have emerged .

- Results or Outcomes : The development of FPs and their antibodies, particularly nanobodies, have made FPs more valuable in biological research .

- Synthesis of N-(3-Trifluoromethylphenyl)-4-nitroaniline

- Summary of Application : This compound is synthesized for various research purposes .

- Methods of Application : A solution of 1,4-dinitrobenzene, 3-acetamidobenzotrifluoride, and tetrabutylammonium chloride in chlorobenzene is stirred at 70 ºC. Then, a NaOH aqueous solution is added and the mixture is stirred for 16 hours at 70 ºC. The mixture is neutralized with ammonium chloride solution, washed with water, and extracted with dichloromethane. The organic phase is dried with MgSO4, filtered, and the solvent is removed under reduced pressure. Flash column chromatography affords the pure N-(3-trifluoromethylphenyl)-4-nitroaniline .

- Results or Outcomes : The synthesis yields 74 mg of the pure N-(3-trifluoromethylphenyl)-4-nitroaniline .

安全和危害

This compound is labeled with the GHS07 symbol, indicating that it can cause eye irritation (H319), skin irritation (H315), and respiratory irritation (H335). Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye protection, and washing thoroughly after handling .

属性

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2S/c11-10(12,13)7-2-1-3-8(6-7)15-5-4-14-9(15)16/h1-6H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMZFHKIYYCCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CNC2=S)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169846 | |

| Record name | 1-(3-Trifluoromethylphenyl)imidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Trifluoromethylphenyl)imidazoline-2-thione | |

CAS RN |

17452-08-3 | |

| Record name | 1-(3-Trifluoromethylphenyl)imidazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Trifluoromethylphenyl)imidazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17452-08-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。